Ro 3-1314

説明

Current Gaps and Future Directions in 9,12-Octadecadiynoic Acid Research

Despite the progress in understanding the biochemical and physiological effects of 9,12-octadecadiynoic acid, several knowledge gaps remain, presenting opportunities for future research.

One of the primary areas for future investigation is the elucidation of the precise molecular mechanisms through which 9,12-octadecadiynoic acid exerts its biological effects. While its inhibitory action on COX and LOX is established, a deeper understanding of its interactions with these enzymes at the atomic level could inform the design of more potent and selective inhibitors. caymanchem.com Moreover, its effects on other cellular targets and signaling pathways are not yet fully characterized.

The potential therapeutic applications of 9,12-octadecadiynoic acid and its derivatives warrant further exploration. While initial studies have shown promise, comprehensive preclinical studies are needed to evaluate its efficacy and to understand its pharmacokinetic and pharmacodynamic profiles. The development of "green chemistry" approaches for its synthesis could also enhance its sustainability and availability for research.

The discovery of 9,12-octadecadiynoic acid in human breast milk opens up new avenues for research into its physiological roles during early life. nih.govnih.gov Future studies could focus on its impact on neonatal gut microbiome development, immune system maturation, and long-term metabolic health. Investigating the factors that influence its concentration in breast milk would also be of significant interest.

Finally, the development of advanced analytical techniques for the sensitive and specific detection of 9,12-octadecadiynoic acid and its metabolites in biological matrices will be crucial for advancing research in this area. researchgate.net This will enable more precise quantification and a better understanding of its metabolic fate in living organisms.

Detailed Research Findings:

Enzyme Inhibition:

Research has demonstrated that 9,12-octadecadiynoic acid is a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. caymanchem.com One study found that it inhibits ram seminal vesicle COX with a Ki of 0.6 µM. caymanchem.com It was also shown to be a more effective inhibitor of COX-1 than 15-lipoxygenase (15-LO), with a 95% inhibition of COX-1 activity compared to 68% for 15-LO at a concentration of 48 µM. caymanchem.com

Neurodevelopmental Effects:

A study investigating the components of human breast milk identified a significant positive correlation between 9,12-octadecadiynoic acid and infant adaptive behavioral development. nih.govnih.gov To explore this further, experiments using the nematode Caenorhabditis elegans were conducted. Supplementation with 0.1 µM 9,12-octadecadiynoic acid was found to enhance locomotive and foraging abilities by increasing the expression of the serotonin (B10506) transporter MOD-1. nih.govnih.gov This effect was linked to the involvement of antioxidant defense genes. nih.govnih.gov However, higher concentrations (above 1 µM) led to a significant decrease in these behaviors, as well as reduced serotonin synthesis and longevity. nih.govnih.gov

Antimicrobial and Anticancer Potential:

While much of the research on antimicrobial and anticancer properties has focused on the dienoic acid analog (linoleic acid), some studies have included 9,12-octadecadienoic acid in broader screenings. For instance, in silico molecular docking studies have suggested that 9,12-octadecadienoic acid has the potential to inhibit caspase-3, an enzyme central to apoptosis, indicating a possible role in cancer therapy. texilajournal.comtexilajournal.com Further research is needed to validate these computational findings through in vitro and in vivo experiments specifically focused on the diynoic acid.

Interactive Data Tables:

Table 1: Enzyme Inhibition by 9,12-Octadecadiynoic Acid

| Enzyme Target | Organism/Tissue Source | Inhibition Constant (Ki) | Concentration for % Inhibition | Percent Inhibition | Citation |

| Cyclooxygenase (COX) | Ram seminal vesicle | 0.6 µM | 48 µM | 95% (COX-1) | caymanchem.com |

| 15-Lipoxygenase (15-LO) | - | - | 48 µM | 68% | caymanchem.com |

Table 2: Effects of 9,12-Octadecadiynoic Acid on C. elegans Neurodevelopment

| Concentration | Effect on Locomotion & Foraging | Key Gene Expression Change | Citation |

| 0.1 µM | Accelerated | Increased mod-1 (serotonin transporter) | nih.govnih.gov |

| > 1 µM | Attenuated | Decreased serotonin synthesis and related genes | nih.govnih.gov |

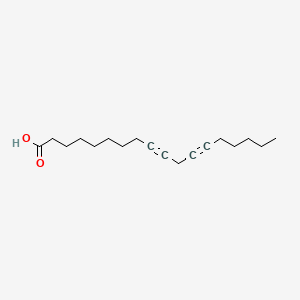

Structure

2D Structure

3D Structure

特性

IUPAC Name |

octadeca-9,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYILQLPKVZDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173935 | |

| Record name | 9A-12a-octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-14-8 | |

| Record name | 9,12-Octadecadiynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9a-12a-Octadecadiynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9A-12a-octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Biosynthesis of 9,12 Octadecadiynoic Acid and Its Derivatives

Chemical Synthesis Pathways

The chemical synthesis of 9,12-octadecadiynoic acid, a specialized fatty acid containing two triple bonds, presents a unique challenge due to the need for precise introduction of the alkyne functionalities at specific positions within the eighteen-carbon chain. While direct dimerization of linoleic acid is not a chemically feasible route for this synthesis, established methodologies in organic chemistry for the formation of internal alkynes can be adapted for this purpose.

Dimerization of Linoleic Acid via Thermal and Catalytic Methods

The transformation of linoleic acid, which contains two double bonds, into 9,12-octadecadiynoic acid through dimerization is not a viable synthetic strategy. Dimerization reactions typically involve the joining of two identical molecules to form a larger molecule. In the case of linoleic acid, such a process would lead to a 36-carbon structure, not an 18-carbon chain with triple bonds. The conversion of cis-double bonds to triple bonds requires dehydrogenation reactions, not dimerization.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of complex molecules like 9,12-octadecadiynoic acid, particularly in enhancing safety, efficiency, and scalability. While a specific continuous flow synthesis for this diynoic acid has not been detailed in the literature, the principles of flow chemistry can be applied to the multi-step synthesis of long-chain functionalized carboxylic acids.

Key reaction steps that could be translated to a continuous flow process include:

Alkynylation Reactions: Introducing terminal alkynes, which can then be coupled to form internal alkynes.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are well-suited for flow reactors, allowing for precise control of reaction parameters and minimizing catalyst decomposition.

Oxidation/Functional Group Manipulations: Conversion of other functional groups to the carboxylic acid moiety can be performed efficiently and safely in flow.

The use of packed-bed reactors with immobilized catalysts or reagents can further streamline the synthesis and purification process in a continuous flow setup.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited | Readily scalable |

| Safety | Handling of hazardous reagents in large quantities | In-situ generation and immediate use of hazardous reagents |

| Process Control | Difficult to control temperature and mixing homogeneity | Precise control over temperature, pressure, and mixing |

| Productivity | Lower | Higher |

Purification Techniques for Synthetic Products

The purification of 9,12-octadecadiynoic acid from a synthetic reaction mixture requires techniques that can separate it from starting materials, reagents, and byproducts, which may have similar physical properties. A multi-step purification strategy is typically employed:

Extraction: Initial separation of the crude product from the reaction mixture using liquid-liquid extraction. The carboxylic acid can be converted to its salt to facilitate separation from non-acidic impurities.

Chromatography: Column chromatography is a crucial step for isolating the target compound.

Silica Gel Chromatography: Effective for separating compounds based on polarity. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is commonly used.

Argentation Chromatography: This technique utilizes the interaction between silver ions and the π-electrons of unsaturated bonds. While more commonly used for separating fatty acids with different degrees of unsaturation or geometric isomers of double bonds, it can be adapted to separate alkynes.

Crystallization: Low-temperature crystallization can be an effective final purification step to obtain high-purity 9,12-octadecadiynoic acid, especially for removing isomeric impurities.

| Purification Technique | Principle of Separation | Application in 9,12-Octadecadiynoic Acid Purification |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Initial work-up to remove water-soluble and highly nonpolar impurities. |

| Silica Gel Chromatography | Adsorption based on polarity. | Primary purification to separate the target acid from reagents and byproducts of different polarities. |

| Argentation Chromatography | Complexation of unsaturated bonds with silver ions. | Fine purification to separate from other unsaturated fatty acids or isomeric byproducts. |

| Low-Temperature Crystallization | Differential solubility at reduced temperatures. | Final purification step to achieve high purity and remove closely related isomers. |

Enzymatic and Biocatalytic Approaches to Synthesis

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis for the production of modified fatty acids.

Role of Lipoxygenase Enzymes

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene motif. While the natural substrates for LOXs are fatty acids with double bonds, studies have shown that these enzymes can also act on fatty acids containing triple bonds.

When ω-alkynyl analogues of linoleic acid are presented as substrates to lipoxygenases, the enzyme can still abstract a hydrogen atom from the bis-allylic position and introduce oxygen. However, the presence of the alkyne group can influence the enzyme's regioselectivity and the stability of the resulting hydroperoxide products. The specific products formed from the reaction of lipoxygenase with 9,12-octadecadiynoic acid would depend on the specific lipoxygenase used (e.g., 5-LOX, 12-LOX, 15-LOX) and the reaction conditions. The resulting hydroperoxides could then be further transformed into a variety of oxygenated derivatives.

Biosynthetic Routes in Biological Systems

In nature, fatty acids containing triple bonds, known as polyacetylenes, are found in various plant families, fungi, and marine organisms. The biosynthesis of these compounds is believed to originate from common fatty acids like oleic acid and linoleic acid.

The key enzymes in the biosynthesis of polyacetylenic fatty acids are acetylenases , which are modified fatty acid desaturases (FADs). These enzymes are capable of introducing a triple bond into the fatty acid chain. The proposed biosynthetic pathway for a C18 diynoic acid from linoleic acid involves a series of desaturation steps:

First Desaturation: Linoleic acid (9Z, 12Z-octadecadienoic acid) is acted upon by a specific acetylenase, often a divergent FAD2-like enzyme, to introduce a triple bond at the Δ12 position, forming crepenynic acid (9Z-octadecen-12-ynoic acid).

Second Desaturation: Crepenynic acid can then be further desaturated by another acetylenase or a bifunctional desaturase at the Δ9 position to introduce the second triple bond, yielding 9,12-octadecadiynoic acid.

This pathway highlights the remarkable catalytic plasticity of fatty acid modifying enzymes in generating chemical diversity in natural lipids.

| Step | Substrate | Enzyme | Product |

| 1 | Linoleic acid | Acetylenase (FAD2-like) | Crepenynic acid |

| 2 | Crepenynic acid | Acetylenase/Desaturase | 9,12-Octadecadiynoic acid |

Origin from Linoleic Acid and Polyunsaturated Fatty Acids

The biosynthetic pathway to 9,12-octadecadiynoic acid is intrinsically linked to the metabolism of common polyunsaturated fatty acids (PUFAs). The primary precursor for many polyacetylenic compounds, which are characterized by one or more triple bonds, is linoleic acid. researchgate.netresearchgate.net Isotopic tracer experiments have demonstrated that the majority of these complex lipids are derived from fatty acid and polyketide precursors. nih.govnih.gov

The biosynthesis begins with readily available fatty acids in various organisms. In plants, for instance, both oleic acid and linoleic acid serve as the starting points for a cascade of enzymatic modifications that lead to a diverse array of polyacetylenic compounds. researchgate.net The initial steps in these pathways involve the modification of the existing double bonds found in linoleic acid.

Table 1: Precursor Fatty Acids in Polyacetylene Biosynthesis

| Precursor Compound | Chemical Formula | Key Structural Feature |

|---|---|---|

| Oleic Acid | C18H34O2 | One double bond (C18:1) |

| Linoleic Acid | C18H32O2 | Two double bonds (C18:2) wikipedia.orgnist.gov |

The conversion of linoleic acid into molecules containing triple bonds marks the entry into the polyacetylene biosynthetic pathway. One of the key initial products is crepenynic acid (octadec-9-en-12-ynoic acid), which is formed through the action of an acetylenase enzyme on linoleic acid. researchgate.net From crepenynic acid, a variety of other polyacetylenic fatty acids can be constructed. researchgate.net

Involvement of Desaturase and Acetylenase Enzymes in Fatty Acid Modification

The introduction of unsaturations (both double and triple bonds) into the fatty acid carbon chain is a highly regulated enzymatic process.

Fatty Acid Desaturases: These enzymes are responsible for creating double bonds in the acyl chains of fatty acids. frontiersin.org The process is an oxidative reaction that involves the removal of hydrogen atoms and the formation of a C=C double bond. For example, the conversion of stearic acid (a saturated 18-carbon fatty acid) to oleic acid (with one double bond at the 9th position) is catalyzed by a Δ9-desaturase. frontiersin.orggsartor.org Subsequently, a Δ12-desaturase can introduce a second double bond into oleic acid to form linoleic acid. frontiersin.org These enzymes play a crucial role in maintaining the fluidity of cell membranes and are involved in the synthesis of essential fatty acids. nih.gov

Fatty Acid Acetylenases: The formation of the characteristic triple bonds of polyacetylenes involves a distinct class of enzymes. While structurally related to desaturases, acetylenases catalyze the conversion of a double bond into a triple bond. mdpi.com The formation of the alkyne bond in polyacetylenes is believed to be catalyzed by these specialized enzymes. mdpi.com For example, a Δ12-fatty acid acetylenase is involved in the polyacetylene biosynthetic pathway in the plant Bidens pilosa. mdpi.com

The biosynthesis of 9,12-octadecadiynoic acid from linoleic acid would therefore require the enzymatic conversion of the two double bonds at the 9th and 12th positions into triple bonds, a process mediated by acetylenase enzymes.

Table 2: Key Enzymes in Unsaturated Fatty Acid Biosynthesis

| Enzyme Class | Function | Substrate Example | Product Example |

|---|---|---|---|

| Δ9-Desaturase | Introduces a double bond at the C9 position | Stearic Acid | Oleic Acid |

| Δ12-Desaturase | Introduces a double bond at the C12 position | Oleic Acid | Linoleic Acid frontiersin.org |

Formation of Hydroperoxides and Keto Metabolites

The metabolic pathways of polyunsaturated fatty acids, particularly linoleic acid, also involve oxidative modifications that lead to the formation of hydroperoxides and keto metabolites. These reactions can be enzymatic, often involving lipoxygenase enzymes, or non-enzymatic.

The oxidation of linoleic acid can result in the formation of 13-hydroperoxyoctadecadienoic acid (13-HPODE), a common dietary lipid hydroperoxide. mdpi.com This hydroperoxide can then be further metabolized into a variety of other products. nih.gov For example, the reaction of 13-HPODE with hematin (B1673048) can yield 13-keto-9,11-octadecadienoic acid and 9-keto-10,12-octadecadienoic acid, among other hydroxy and epoxy derivatives. nih.gov

In plant tissues, enzymes can convert linoleic acid hydroperoxides into more complex molecules. For instance, in lentil seeds, a metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid is 9,12-dioxo-10(Z)-dodecenoic acid. nih.gov Furthermore, enzyme preparations from various seeds can metabolize linolenic acid hydroperoxides into hydroperoxy-keto and hydroxy-keto metabolites. nih.gov For example, 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT) can be converted to 9-hydroxy-10-oxo-13-hydroperoxy-11(E),15(Z)-octadecadienoic acid. nih.gov

While these specific hydroperoxide and keto derivatives are documented for linoleic and linolenic acids, the oxidative metabolism of 9,12-octadecadiynoic acid is less characterized. However, the presence of the highly reactive triple bonds would make it susceptible to oxidative modifications, potentially leading to analogous hydroperoxide and keto derivatives under similar physiological conditions.

Biological Functions and Roles of 9,12 Octadecadiynoic Acid

Modulation of Cellular Processes and Signaling Pathways

9,12-Octadecadiynoic acid, a polyunsaturated fatty acid, is implicated in a variety of cellular functions, influencing everything from membrane dynamics to complex signaling cascades that govern inflammation, cell death, and gene expression. Its biological significance is underscored by its interaction with fundamental cellular components and its ability to modulate key regulatory pathways.

The structure of fatty acids plays a critical role in the physical properties of cellular membranes. britannica.com Unsaturated fatty acids, which contain one or more double or triple bonds, introduce bends or "kinks" into their hydrocarbon chains. wikipedia.org This structural feature prevents the fatty acids from packing together tightly within the lipid bilayer. wikipedia.org Consequently, the presence of unsaturated fatty acids like 9,12-Octadecadiynoic acid generally increases the fluidity of the cell membrane. wikipedia.orgfrontiersin.org This modulation of fluidity is essential for many membrane-mediated processes, including the function of embedded proteins and cellular adaptation. frontiersin.org While the general effect of unsaturated fatty acids is to fluidize membranes, the specific impact of 9,12-Octadecadiynoic acid is balanced by factors such as its concentration and its interactions with other lipids in the membrane. frontiersin.org

Derivatives of 18-carbon fatty acids are known to be significant modulators of inflammation and apoptosis (programmed cell death). For instance, the methyl ester of the related compound 9,12-octadecadienoic acid has been reported to possess anti-inflammatory properties. mdpi.com The mechanisms often involve the inhibition of key inflammatory enzymes and pathways. mdpi.com Fatty acids and their derivatives can suppress the production of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS). nih.govnih.gov

Conversely, certain metabolites can also have pro-inflammatory effects. researchgate.net In the context of apoptosis, derivatives such as 9-oxo-(10E,12E)-octadecadienoic acid have been shown to induce cell death in cancer cells. nih.gov This process is mediated through the mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov Apoptotic cells themselves can trigger an anti-inflammatory response, contributing to immunological silence during their clearance. frontiersin.org

9,12-Octadecadiynoic acid and its derivatives can act as signaling molecules, interacting with specific receptors to trigger downstream cellular responses. A key family of receptors for fatty acid derivatives are the Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors. frontiersin.org For example, 9- and 13-HODE, hydroxylated derivatives of linoleic acid, are known agonists of PPAR-γ, while the derivative 9-oxo-ODA is a potent agonist for PPARα. nih.govresearchgate.net Activation of PPARs can influence lipid metabolism and inhibit triglyceride accumulation in liver cells. researchgate.net

Furthermore, these fatty acids can modulate critical inflammatory signaling pathways. Derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as JNK and ERK. nih.govnih.gov The NF-κB pathway is a central regulator of genes involved in inflammation, and its inhibition prevents the translocation of the p65 subunit to the nucleus, thereby suppressing the expression of pro-inflammatory genes. nih.gov

9,12-Octadecadiynoic acid has been shown to directly influence the expression of specific genes, particularly those related to neuronal function and stress response. nih.govnih.govresearchgate.net In studies using the model organism Caenorhabditis elegans, supplementation with this fatty acid affected the expression of genes involved in serotonergic signaling and antioxidant defense. nih.govnih.gov

At low concentrations (0.1 μM), it increased the expression of the serotonin (B10506) transporter mod-1 and the antioxidant defense genes sod-1, sod-3, and cyp-35A2. nih.govnih.govresearchgate.net However, at higher concentrations (above 1 μM), it significantly restrained the expression of these same genes, as well as daf-16, a key transcription factor involved in regulating lifespan and stress responses. nih.gov

| Gene | Function | Effect of 0.1 µM 9,12-Octadecadiynoic Acid | Effect of >1 µM 9,12-Octadecadiynoic Acid |

| mod-1 | Serotonin Transporter | Increased Expression | Decreased Expression |

| sod-1 | Antioxidant Defense (Superoxide Dismutase) | Increased Expression | Decreased Expression |

| sod-3 | Antioxidant Defense (Superoxide Dismutase) | Increased Expression | Decreased Expression |

| cyp-35A2 | Antioxidant Defense (Xenobiotic Metabolism) | Increased Expression | Decreased Expression |

| daf-16 | Transcription Factor (Lifespan, Stress) | No Effect | Decreased Expression |

This table summarizes the dose-dependent effects of 9,12-Octadecadiynoic acid on gene expression in C. elegans, based on available research findings. nih.gov

Research has demonstrated that 9,12-Octadecadiynoic acid is involved in regulating serotonergic neuronal activity, which is crucial for behaviors such as locomotion and foraging. nih.govnih.gov The effect of this fatty acid appears to be highly dependent on its concentration. Low doses enhance serotonergic systems, while high doses are inhibitory. nih.gov

In C. elegans, a low concentration (0.1 μM) of 9,12-Octadecadiynoic acid was found to accelerate locomotive and foraging abilities. nih.govresearchgate.net This enhancement is linked to the increased expression of the serotonin transporter gene mod-1. nih.govnih.gov In contrast, concentrations above 1 μM significantly attenuated these behaviors, decreased serotonin synthesis, and reduced the expression of serotonin-related genes. nih.govnih.govresearchgate.net This suggests that 9,12-Octadecadiynoic acid modulates neurosecretory motor neuronal activity by regulating serotonin dynamics. nih.gov

| Concentration | Effect on Locomotive/Foraging Ability | Effect on Serotonin Synthesis | Effect on Serotonin-Related Gene Expression |

| 0.1 µM | Accelerated | Not Increased | Increased |

| >1 µM | Attenuated | Decreased | Decreased |

This table illustrates the concentration-dependent influence of 9,12-Octadecadiynoic acid on serotonergic functions and related behaviors in C. elegans. nih.gov

Antioxidant Activities

9,12-Octadecadiynoic acid contributes to cellular antioxidant defenses, primarily by modulating the expression of stress-related genes. nih.govresearchgate.net The body's antioxidant defense strategy involves enzymes such as superoxide (B77818) dismutases (SODs) and catalases (CATs) to manage environmental and metabolic stress. nih.gov

Studies in C. elegans have shown that low doses of 9,12-Octadecadiynoic acid potentiate antioxidant defenses, improving adaptive responses to environmental stress. nih.gov This is achieved by increasing the expression of antioxidant defense genes, specifically sod-1 and sod-3. nih.govresearchgate.net However, similar to its effects on serotonergic activity, high concentrations (above 1 μM) of the fatty acid lead to a downregulation of these protective genes, thereby decreasing the organism's antioxidant capacity and adaptive responses. nih.gov The related compound, linoleic acid, is also recognized as an antioxidant. nih.gov

Scavenging Free Radicals and Inhibiting Lipid Peroxidation

9,12-Octadecadiynoic acid has demonstrated notable antioxidant properties, primarily through its ability to scavenge free radicals and inhibit the process of lipid peroxidation. nih.gov This protective action helps shield cellular components from oxidative damage, which is a key factor in cellular aging and the development of various pathological conditions. The antioxidant capacity is attributed to its chemical structure, which allows it to neutralize reactive oxygen species (ROS). nih.gov Studies on related compounds have also highlighted the significant free radical scavenging activities of fatty acids. nih.govekb.eg By effectively quenching these harmful radicals, 9,12-Octadecadiynoic acid and its derivatives contribute to maintaining cellular integrity. researchgate.net

Impact on Oxidative Stress Markers (e.g., MDA levels)

The antioxidant activity of 9,12-Octadecadiynoic acid is further evidenced by its impact on biomarkers of oxidative stress, such as malondialdehyde (MDA). MDA is a well-known end product of lipid peroxidation, and its levels are often measured as an indicator of oxidative damage. Research has shown that treatment with a dimer of 9,12-Octadecadiynoic acid leads to a significant reduction in MDA levels within cells. This decrease suggests a direct role in mitigating oxidative stress and protecting cell membranes from peroxidative damage.

Regulation of Antioxidant Defense Genes (e.g., sod-1, sod-3, cyp-35A2, daf-16, mtl-1, ctl-2)

Studies utilizing the model organism Caenorhabditis elegans have provided specific insights into how 9,12-Octadecadiynoic acid modulates the genetic pathways of antioxidant defense. nih.govnih.gov Supplementation with this fatty acid has been shown to alter the expression of several key stress-related genes. nih.govresearchgate.net

At a concentration of 0.1 μM, 9,12-Octadecadiynoic acid significantly increased the expression levels of sod-1 and sod-3 (superoxide dismutase), ctl-2 (catalase), and cyp-35A2 (cytochrome P450). nih.gov These genes are crucial components of the antioxidant defense system, responsible for detoxifying harmful reactive oxygen species. nih.gov However, at higher concentrations (above 1 μM), the expression of these same genes was decreased compared to controls. nih.gov

Conversely, the expression of other stress-related genes, including ctl-3 and mtl-1 (metallothionein), was attenuated in the presence of 9,12-Octadecadiynoic acid. nih.gov The expression of daf-16, a FOXO transcription factor that regulates multiple stress-response pathways and targets genes like sod-3 and mtl-1, was also restrained at concentrations above 1 μM. nih.gov

| Gene | Function | Effect of 0.1 μM 9,12-Octadecadiynoic Acid | Effect of >1 μM 9,12-Octadecadiynoic Acid |

|---|---|---|---|

| sod-1 | Superoxide Dismutase | Significantly Increased | Decreased |

| sod-3 | Superoxide Dismutase | Significantly Increased | Decreased |

| ctl-2 | Catalase | Significantly Increased | Decreased |

| cyp-35A2 | Cytochrome P450 | Significantly Increased | Decreased |

| mtl-1 | Metallothionein | Attenuated | Restrained |

| ctl-3 | Catalase | Attenuated | Restrained |

| daf-16 | FOXO Transcription Factor | No Effect | Restrained |

Anti-inflammatory Effects

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

9,12-Octadecadiynoic acid and its derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. mdpi.com In vitro studies demonstrate that the dimer of 9,12-Octadecadiynoic acid can inhibit cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central mediators of the inflammatory response, and their inhibition is a key mechanism for controlling inflammation. nih.govnih.gov The suppression of TNF-α and IL-6 production in macrophages suggests a potent anti-inflammatory potential. nih.gov

Impact on COX-2 and iNOS Expression

The anti-inflammatory action of 9,12-Octadecadiynoic acid extends to the regulation of enzymes involved in the inflammatory cascade. Research indicates that its dimer form can decrease the expression of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) in macrophages. COX-2 and iNOS are enzymes that are typically upregulated during inflammation and are responsible for producing inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. nih.govnih.govmdpi.com By downregulating the expression of these enzymes, 9,12-Octadecadiynoic acid effectively reduces the synthesis of these pro-inflammatory molecules. nih.gov

| Inflammatory Mediator | Role in Inflammation | Effect of 9,12-Octadecadiynoic Acid Derivative |

|---|---|---|

| TNF-α | Pro-inflammatory Cytokine | Inhibited |

| IL-6 | Pro-inflammatory Cytokine | Inhibited |

| COX-2 | Enzyme for Prostaglandin Synthesis | Expression Decreased |

| iNOS | Enzyme for Nitric Oxide Production | Expression Decreased |

Modulation of Inflammation-related Signaling Pathways (e.g., MAPK, NF-κB, JAK/STAT)

The anti-inflammatory effects of 9,12-Octadecadiynoic acid and related fatty acids are mediated through the modulation of critical intracellular signaling pathways. These pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), regulate the expression of numerous inflammation-related genes. nih.govnih.gov

JAK/STAT Pathway: The JAK/STAT pathway is essential for mediating cellular responses to a variety of cytokines and is deeply involved in the inflammatory process. nih.govmdpi.com Nitrated fatty acids, a class of related lipid mediators, can inhibit the inflammatory actions of the JAK/STAT signaling pathway in macrophages. nih.gov This inhibition can occur through the inactivation of pro-inflammatory mediators, which in turn prevents the phosphorylation and activation of STAT proteins, ultimately downregulating the expression of downstream inflammatory targets like iNOS. nih.gov

Antimicrobial Activities of 9,12-Octadecadiynoic Acid

9,12-Octadecadiynoic acid, a polyunsaturated fatty acid, has demonstrated a significant breadth of antimicrobial activity. Research indicates its efficacy against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as several fungal species. This broad-spectrum activity suggests its potential as a noteworthy antimicrobial agent.

Activity against Gram-positive and Gram-negative Bacteria

Studies have shown that 9,12-octadecadiynoic acid exhibits inhibitory effects against various bacterial strains. It has been identified as an antimicrobial compound in the leaf extracts of plants like Jatropha curcas nih.gov. One study highlighted its activity against Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium journalcps.com. Further research on derivatives of 9,12-octadecadienoic acid confirmed its antimicrobial potential against a panel of bacteria including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative) researchgate.netscholarsresearchlibrary.com. When isolated from Acalypha fimbriata leaf extracts, the compound displayed a broad spectrum of activity against test organisms including Staphylococcus aureus and Escherichia coli, with zones of inhibition reaching up to 20 mm journalcps.comresearchgate.net.

Table 1: Documented Antibacterial Activity of 9,12-Octadecadiynoic Acid

| Bacterial Species | Gram Stain | Observed Effect | Source |

|---|---|---|---|

| Staphylococcus aureus | Positive | Inhibitory Activity | journalcps.comresearchgate.netscholarsresearchlibrary.com |

| Staphylococcus epidermidis | Positive | Inhibitory Activity | researchgate.netscholarsresearchlibrary.com |

| Bacillus subtilis | Positive | Inhibitory Activity | researchgate.netscholarsresearchlibrary.comnih.gov |

| Escherichia coli | Negative | Inhibitory Activity | journalcps.comresearchgate.netscholarsresearchlibrary.com |

| Pseudomonas aeruginosa | Negative | Inhibitory Activity | researchgate.netscholarsresearchlibrary.comnih.gov |

| Streptococcus pyogenes | Positive | Inhibitory Activity | journalcps.comresearchgate.net |

| Salmonella typhi | Negative | Inhibitory Activity | journalcps.comresearchgate.net |

Antifungal Properties

In addition to its antibacterial effects, 9,12-octadecadiynoic acid has been noted for its antifungal capabilities. The compound, when isolated from Acalypha fimbriata, showed significant activity against Candida albicans and Aspergillus niger journalcps.comresearchgate.net. Studies on synthesized derivatives also demonstrated its effectiveness against these two fungal strains researchgate.netscholarsresearchlibrary.com. This suggests that 9,12-octadecadiynoic acid and its related compounds could be valuable in addressing fungal infections.

Table 2: Documented Antifungal Activity of 9,12-Octadecadiynoic Acid

| Fungal Species | Observed Effect | Source |

|---|---|---|

| Candida albicans | Inhibitory Activity | journalcps.comresearchgate.netscholarsresearchlibrary.com |

| Aspergillus niger | Inhibitory Activity | journalcps.comresearchgate.netscholarsresearchlibrary.com |

Mechanism of Bactericidal Action

The precise mechanisms underlying the bactericidal action of 9,12-octadecadiynoic acid are thought to involve the disruption of the bacterial cell membrane. The phytochemical structures of such fatty acids may interfere with cell permeability, leading to the leakage of cellular contents and ultimately, cell death researchgate.net. Other potential mechanisms could include the inhibition of cell wall synthesis or protein synthesis, and modifications in the structural composition of the cell researchgate.net. The lipophilic nature of the fatty acid likely facilitates its interaction with the lipid components of the bacterial cell membrane, leading to a loss of integrity and function.

Roles in Neurobehavioral Development

Recent scientific investigations have uncovered a significant link between 9,12-octadecadiynoic acid and the processes of neurobehavioral development. Found in human breast milk, this fatty acid has been positively correlated with crucial aspects of infant development and has shown tangible effects on the motor and foraging behaviors of model organisms.

Correlation with Infant Adaptive Behavioral Development

A key study combining lipidomics and psychological evaluation using the Bayley-III scales identified a significant positive correlation between the presence of 9,12-octadecadiynoic acid in human breast milk and infant adaptive behavioral development nih.govnih.govmdpi.com. Adaptive behavior is a critical aspect of neurodevelopment that encompasses the conceptual, social, and practical skills necessary for daily life and for managing risks from environmental stress nih.govnih.gov. This finding highlights the potential importance of this specific fatty acid in the early stages of human brain development and the ability of an infant to adapt to their environment nih.gov.

Effects on Locomotive Behaviors and Foraging Ability in Model Organisms (C. elegans)

To further explore the biological function of 9,12-octadecadiynoic acid in neurodevelopment, the nematode Caenorhabditis elegans (C. elegans) has been utilized as a model organism nih.govnih.govmdpi.com. Research has shown that supplementation with 9,12-octadecadiynoic acid during the larval stages affects locomotive behaviors and foraging ability nih.govnih.govresearchgate.net.

The effects were found to be dose-dependent. A low concentration of 0.1 μM 9,12-octadecadiynoic acid was observed to significantly enhance and accelerate the worms' locomotive and foraging abilities nih.govnih.govresearchgate.net. This enhancement is linked to an increase in the expression of the serotonin transporter mod-1, suggesting that 9,12-octadecadiynoic acid is involved in regulating serotonergic neuronal activity nih.govnih.govresearchgate.net.

Conversely, higher concentrations of 1 μM and above resulted in a significant attenuation of locomotive behaviors, foraging ability, serotonin synthesis, and the expression of serotonin-related genes nih.govnih.govresearchgate.net. This indicates a complex, dose-dependent regulatory role for this fatty acid in neurobehavioral processes.

Table 3: Dose-Dependent Effects of 9,12-Octadecadiynoic Acid on C. elegans Neurobehavior

| Concentration | Effect on Locomotive and Foraging Ability | Effect on Serotonergic System | Source |

|---|---|---|---|

| 0.1 μM | Accelerated / Enhanced | Increased expression of serotonin transporter mod-1 | nih.govnih.govresearchgate.net |

| ≥ 1 μM | Attenuated / Inhibited | Decreased serotonin synthesis and related gene expression | nih.govnih.govresearchgate.net |

Influence on Serotonin Synthesis and Serotonin-Related Gene Expression

Research using the model organism Caenorhabditis elegans has shed light on the dose-dependent effects of 9,12-octadecadiynoic acid on the serotonergic system. nih.govnih.gov Supplementation with this fatty acid has been shown to impact locomotive behaviors, which are regulated by serotonergic neurons. nih.govnih.gov

Conversely, higher concentrations of 9,12-octadecadiynoic acid (above 1 μM) resulted in a significant reduction in serotonin synthesis. nih.govthemedicalbiochemistrypage.org This decrease was accompanied by a downregulation of serotonin-related gene expression, leading to attenuated locomotive behaviors and foraging abilities. nih.govthemedicalbiochemistrypage.org These findings suggest that 9,12-octadecadiynoic acid modulates neurosecretory motor neuronal activity through its influence on serotonin dynamics in a concentration-dependent manner. nih.govnih.gov

| Concentration of 9,12-Octadecadiynoic Acid | Effect on Serotonin Synthesis | Effect on mod-1 Gene Expression | Effect on Locomotive Behavior |

|---|---|---|---|

| 0.1 μM | No significant increase | Significantly enhanced | Accelerated |

| >1 μM | Significantly decreased | Significantly decreased | Attenuated |

Metabolic Roles and Lipid Metabolism

The influence of the geometric isomer of 9,12-octadecadiynoic acid, specifically trans-9,trans-12-octadecadienoic acid, on hepatic enzyme activities involved in lipid metabolism has been investigated in mice. nih.gov When compared to diets containing other fatty acids, the trans-9,trans-12 isomer showed little to no influence on the activity levels of several key lipogenic enzymes. nih.gov These enzymes include fatty acid synthetase, malic enzyme, citrate (B86180) cleavage enzyme, glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and acetyl-CoA carboxylase. nih.gov

However, the study did provide indirect evidence suggesting that trans-9,trans-12-octadecadienoic acid may lower the activity of liver delta-9-desaturase. nih.gov This enzyme is crucial for the synthesis of monounsaturated fatty acids. The incorporation of this isomer into hepatic lipids confirms that it can be utilized as a substrate by enzymes involved in fatty acid activation and acylation. nih.gov

While direct evidence for 9,12-octadecadiynoic acid as a PPAR agonist is still emerging, studies on its derivatives strongly suggest its involvement in PPAR signaling pathways. A derivative, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), has been identified as a potent agonist for PPARα. acs.orgnih.gov In mouse primary hepatocytes, 9-oxo-ODA was shown to significantly increase the expression of PPARα target genes that are involved in fatty acid oxidation. acs.org This activation of PPARα also led to a reduction in cellular triglyceride accumulation. acs.org

Another isomer, 13-oxo-9,11-octadecadienoic acid, also demonstrated potent PPARα agonist activity, even stronger than that of conjugated linoleic acid, a well-known PPARα activator. wisdomlib.orgfoodb.ca The activation of PPARs by these fatty acid derivatives leads to the regulation of genes involved in energy metabolism, including fatty acid uptake and oxidation. acs.orgwisdomlib.org These findings indicate that 9,12-octadecadiynoic acid and its metabolites may play a significant role in modulating lipid metabolism through the activation of PPARs. acs.orgwisdomlib.org

9,12-Octadecadiynoic acid, as an analog of linoleic acid, is a substrate for enzymes in the arachidonic acid signaling pathway. nih.gov Linoleic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various bioactive lipid mediators. nih.govnih.gov Specifically, 9,12-octadecadiynoic acid has been shown to be a substrate for and an inhibitor of lipoxygenase, leading to the formation of hydroperoxy and oxo derivatives. nih.gov This interaction suggests that 9,12-octadecadiynoic acid can modulate the production of eicosanoids and other lipid mediators that are crucial in inflammatory responses.

The direct involvement of 9,12-octadecadiynoic acid in sphingolipid signaling pathways is an area that requires further investigation. Generally, cellular fatty acid levels can influence ceramide synthesis and sphingolipid metabolism. An overload of certain fatty acids can lead to the production of ceramides, which are key signaling molecules in pathways related to cellular stress, apoptosis, and insulin (B600854) resistance. Given the metabolic roles of 9,12-octadecadiynoic acid, it is plausible that it could influence sphingolipid metabolism, but specific studies to confirm this are lacking.

Other Biological Activities

Emerging research has highlighted the potential of 9,12-octadecadiynoic acid and its derivatives as anticancer agents. A derivative, 9-oxo-(10E,12E)-octadecadienoic acid, has demonstrated cytotoxic activity against human ovarian cancer (HRA) cells. allergolyon.fr This compound was found to induce apoptosis in HRA cells through the mitochondrial regulation pathway. allergolyon.fr The apoptotic mechanisms included intracellular DNA fragmentation, increased caspase-3/7 activities, dissipation of mitochondrial membrane potential, and the release of cytochrome c. allergolyon.fr

The methyl ester of 9,12-octadecadiynoic acid has also been reported to possess antitumor properties. epa.gov Furthermore, various acetylenic fatty acids, including those with a C18 backbone similar to 9,12-octadecadiynoic acid, have shown inhibitory activity against cancer cell invasion in vitro. nih.gov While a study on the methyl ester of 9,12-octadecadienoic acid (Z, Z)- showed non-lethal effects on normal Vero cells up to a certain concentration, its cytotoxic effects on cancer cells are of significant interest. researchgate.net

| Compound | Cancer Cell Line | Observed Effects |

|---|---|---|

| 9-oxo-(10E,12E)-octadecadienoic acid | Human ovarian cancer (HRA) | Induction of apoptosis, DNA fragmentation, increased caspase activity |

| 9,12-Octadecadiynoic acid, methyl ester | Not specified | Reported antitumor properties |

| Acetylenic fatty acids (C18) | MM1 (cancer cell invasion model) | Inhibitory activity against cancer cell invasion |

Hepatoprotective Effects

Research into the biological activities of 9,12-octadecadiynoic acid and its derivatives has revealed potential hepatoprotective effects, primarily through the modulation of lipid metabolism. A related compound, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), has been identified as a potent agonist for peroxisome proliferator-activated receptor α (PPARα) nih.govresearchgate.net. PPARα is a key nuclear receptor that regulates fatty acid oxidation.

Activation of PPARα by 9-oxo-ODA in mouse primary hepatocytes has been shown to significantly increase the mRNA expression of PPARα target genes. These genes are involved in fatty acid oxidation and oxygen consumption nih.gov. This upregulation of fatty acid breakdown processes leads to a notable inhibition of cellular triglyceride accumulation in hepatocytes nih.govresearchgate.net. By reducing the lipid buildup in liver cells, these compounds may help protect the liver from conditions such as non-alcoholic fatty liver disease (NAFLD).

Furthermore, studies on a dimer of 9,12-octadecadienoic acid have indicated enhanced liver function in animal models, which was associated with a reduction in oxidative stress markers . This suggests that beyond lipid metabolism regulation, 9,12-octadecadiynoic acid derivatives may also exert hepatoprotective effects through antioxidant mechanisms.

| Compound | Mechanism of Action | Effect on Hepatocytes | Supporting Evidence |

| 9-oxo-10(E),12(E)-octadecadienoic acid | PPARα agonist | Increases fatty acid oxidation, inhibits triglyceride accumulation | Mouse primary hepatocyte studies nih.govresearchgate.net |

| 9,12-octadecadienoic acid dimer | Reduction of oxidative stress | Enhanced liver function | Animal model studies |

Hypocholesterolemic Effects and Cholesterol Regulation

9,12-Octadecadiynoic acid, also known as linoleic acid, is recognized for its effects on cholesterol levels. It is described as a polyunsaturated fatty acid with hypocholesterolemic properties, contributing to the lowering of cholesterol wisdomlib.org.

Studies have shown that the replacement of saturated fats with linoleic acid in the diet effectively lowers serum cholesterol nih.gov. In the Sydney Diet Heart Study, the group that increased their intake of linoleic acid saw a more significant reduction in serum total cholesterol compared to the control group (-13.3% vs -5.5%) nih.gov.

The mechanism by which fatty acids regulate cholesterol is linked to their influence on hepatic low-density lipoprotein (LDL) receptor activity. The structure of the fatty acid is crucial; for instance, the cis isomer of oleic acid (a monounsaturated fatty acid) increases hepatic receptor activity for LDL, leading to reduced plasma LDL-C levels, whereas the trans isomer does not have the same effect nih.gov. While this study was not on 9,12-octadecadiynoic acid specifically, it highlights the principle that dietary fatty acids can profoundly alter cholesterol metabolism. Research on a dimer of 9,12-octadecadienoic acid also pointed to lower serum cholesterol levels in animal models .

| Intervention | Effect on Cholesterol | Study Details |

| Increased dietary linoleic acid | Significant reduction in serum total cholesterol | Sydney Diet Heart Study nih.gov |

| 9,12-octadecadienoic acid dimer | Lower serum cholesterol levels | Animal model study |

Anticoronary Action

The role of 9,12-octadecadiynoic acid in cardiovascular health is a subject of ongoing research with some conflicting findings. Several sources suggest that this polyunsaturated fatty acid exhibits anticoronary action and is beneficial for heart health wisdomlib.org. The cholesterol-lowering effects of linoleic acid are often cited as a primary mechanism for its potential cardiovascular benefits nih.gov.

However, a re-evaluation of data from the Sydney Diet Heart Study presents a more complex picture. In this study, men who replaced dietary saturated fats with safflower oil (high in linoleic acid) had higher rates of death from all causes, cardiovascular disease, and coronary heart disease compared to the control group nih.gov. An updated meta-analysis including these recovered data showed non-significant trends toward increased risks of death from coronary heart disease and cardiovascular disease with higher linoleic acid intake nih.gov.

A potential mechanism for these adverse outcomes could be the oxidation of linoleic acid. Oxidized linoleic acid metabolites (OXLAMs), such as 9- and 13-hydroxy-octadecadienoic acid, are found in atherosclerotic lesions and may contribute to cardiovascular pathology nih.gov. This suggests that while linoleic acid itself may lower cholesterol, its oxidation products could have detrimental effects on the cardiovascular system.

| Study/Analysis | Key Finding | Potential Implication |

| General scientific sources | Exhibits anticoronary action and hypocholesterolemic effects. | May be beneficial for cardiovascular health wisdomlib.org. |

| Sydney Diet Heart Study (Recovered Data) | Increased rates of death from all causes, cardiovascular disease, and coronary heart disease in the linoleic acid group. | High intake of linoleic acid as a replacement for saturated fats may not be beneficial and could be harmful nih.gov. |

| Updated Meta-analysis | Non-significant trend towards increased risk of death from coronary heart disease. | The cardiovascular benefits of substituting linoleic acid for saturated fats are not well-established nih.gov. |

Implications in Rheumatoid Arthritis

The implications of 9,12-octadecadiynoic acid in rheumatoid arthritis (RA) are primarily linked to its role as an omega-6 polyunsaturated fatty acid and its metabolism into various bioactive molecules. In RA, an autoimmune condition characterized by chronic inflammation of the joints, the balance between pro-inflammatory and anti-inflammatory mediators is crucial.

9,12-octadecadiynoic acid is a precursor to arachidonic acid (AA). AA can be metabolized to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which are key players in the inflammatory cascade of rheumatoid arthritis. The overproduction of these molecules contributes to the joint pain, swelling, and destruction characteristic of the disease caldic.com.

Conversely, some derivatives of linoleic acid have demonstrated anti-inflammatory properties. For instance, conjugated linoleic acid (CLA), an isomer of linoleic acid, has been studied in animal models of arthritis with varying results depending on the specific isomer researchgate.net. Additionally, other fatty acid derivatives have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 . The complex role of fatty acids in inflammation is highlighted by studies showing that both omega-3 and omega-6 fatty acids can modulate the immune response encyclopedia.pub. While some research points to the pro-inflammatory potential of omega-6 fatty acids in the context of RA, other studies suggest a more nuanced role.

| Metabolic Pathway/Derivative | Role in Inflammation | Relevance to Rheumatoid Arthritis |

| Conversion to Arachidonic Acid (AA) | Precursor to pro-inflammatory eicosanoids (prostaglandins, leukotrienes) | May contribute to the inflammatory processes in RA joints caldic.com. |

| Conjugated Linoleic Acid (CLA) | Isomer-dependent effects on inflammation in animal models | Suggests that specific derivatives of linoleic acid could modulate arthritic inflammation researchgate.net. |

| Other derivatives | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Indicates potential anti-inflammatory activities of certain metabolites . |

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Analysis

Chromatography is a fundamental tool for the separation of 9,12-octadecadiynoic acid from complex mixtures. The choice of technique depends on the sample matrix and the specific analytical goal, such as purification or quantitative analysis.

Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative analysis and separation of fatty acids, including diyne-containing species like 9,12-octadecadiynoic acid. merckmillipore.comnih.gov While specific protocols for 9,12-octadecadiynoic acid are not extensively documented, general methods for fatty acid separation are applicable.

In a typical TLC setup for lipids, a silica gel plate acts as the stationary phase. rockefeller.edu A nonpolar mobile phase, often a mixture of solvents like petroleum ether, diethyl ether, and acetic acid, is used to carry the sample components up the plate. rockefeller.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Due to the presence of the polar carboxylic acid group, 9,12-octadecadiynoic acid will have a stronger interaction with the silica gel compared to less polar lipids, resulting in a lower retention factor (R_f) value. Visualization of the separated spots can be achieved using iodine vapor, which reacts with the carbon-carbon triple bonds, or other appropriate staining reagents. rockefeller.edu

Silver ion chromatography, often performed using TLC plates impregnated with silver nitrate (Ag⁺-TLC), is a powerful technique for separating unsaturated fatty acids based on the number, geometry, and position of the unsaturated bonds. This method could potentially be adapted to separate isomers of octadecadiynoic acid.

Table 1: General TLC System for Fatty Acid Separation

| Parameter | Description |

| Stationary Phase | Silica gel coated plate |

| Mobile Phase | Petroleum ether: Diethyl ether: Acetic Acid (e.g., 84:15:1 v/v/v) rockefeller.edu |

| Principle | Separation based on polarity. |

| Visualization | Iodine vapor or other suitable staining reagents. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds, including fatty acids. For GC-MS analysis, the carboxylic acid group of 9,12-octadecadiynoic acid is typically derivatized, most commonly to its methyl ester (FAME), to increase its volatility.

The derivatized sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. The fragmentation pattern in the mass spectrum can provide valuable information about the structure of the fatty acid, including the position of the triple bonds.

Capillary Gas Chromatography (GC) is renowned for its high resolution in separating complex mixtures of fatty acid isomers. dss.go.thresearchgate.netvurup.sksigmaaldrich.comnih.gov The use of long capillary columns coated with a thin film of a polar stationary phase, such as cyanopropyl polysiloxane, is particularly effective for separating fatty acid methyl esters (FAMEs) based on differences in chain length, degree of unsaturation, and the position and geometry of the unsaturated bonds. dss.go.th

While specific applications to 9,12-octadecadiynoic acid are not widely published, the principles established for the separation of octadecadienoic acid isomers are highly relevant. dss.go.thresearchgate.net The high efficiency of capillary columns allows for the separation of closely related isomers, which is crucial for the accurate identification and quantification of specific fatty acids in a sample. The retention time of a compound is a characteristic feature under a given set of chromatographic conditions and can be used for its identification by comparison with known standards.

Table 2: Comparison of Chromatographic Techniques for 9,12-Octadecadiynoic Acid Analysis

| Technique | Principle | Derivatization | Information Obtained |

| TLC | Adsorption chromatography based on polarity. | Not required. | Qualitative separation, R_f value. |

| GC-MS | Separation by volatility and polarity, detection by mass. | Required (e.g., methylation). | Retention time, mass spectrum, structural information. |

| Capillary GC | High-resolution separation by volatility and polarity. | Required (e.g., methylation). | High-precision retention time for isomer separation. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural determination of 9,12-octadecadiynoic acid, providing detailed information about its functional groups and the connectivity of its atoms.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 9,12-octadecadiynoic acid, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the carboxylic acid group would be indicated by a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The carbon-carbon triple bonds (alkynes) would show a characteristic C≡C stretching absorption in the range of 2260-2100 cm⁻¹. libretexts.org If the alkyne is terminal, a ≡C-H stretching band would be observed around 3300 cm⁻¹, but for an internal alkyne like in 9,12-octadecadiynoic acid, this band would be absent. libretexts.org The C-H stretching vibrations of the alkyl chain would appear in the 3000-2850 cm⁻¹ region. vscht.cz

Table 3: Expected FT-IR Absorption Bands for 9,12-Octadecadiynoic Acid

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Strong |

| Alkyne (C≡C) | Stretching | 2260 - 2100 | Medium to Weak |

| Carbonyl (C=O) | Stretching | ~1700 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are employed to characterize 9,12-octadecadiynoic acid.

In the ¹H NMR spectrum, distinct signals would correspond to the different types of protons in the molecule. The protons on the carbons adjacent to the triple bonds (propargylic protons) would resonate in a specific region, and the protons alpha to the carbonyl group of the carboxylic acid would also have a characteristic chemical shift. The terminal methyl group and the methylene groups of the alkyl chain would give rise to signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the carboxylic acid carbonyl group, the alkyne carbons, and the carbons of the alkyl chain would each appear at distinct chemical shifts. For instance, in a study identifying 9,12-octadecadienoic acid from a fungal extract, the following NMR data was reported. researchgate.net

Table 4: ¹H and ¹³C NMR Spectral Data for a related compound 9,12-Octadecadienoic acid (Z,Z) researchgate.net

| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |

| H-2 | 2.35 (t, J=7.5 Hz) | C-1 | 180.2 |

| H-3 | 1.63 (m) | C-2 | 34.1 |

| H-4, H-5, H-16, H-17 | 1.29-1.32 (m) | C-3 | 24.7 |

| H-6, H-15 | 1.30 (m) | C-4 to C-7, C-14 to C-17 | 29.1-29.7 |

| H-7, H-14 | 2.05 (q, J=6.8 Hz) | C-8, C-11 | 25.6 |

| H-8, H-13 | 2.77 (t, J=6.3 Hz) | C-9, C-10, C-12, C-13 | 128.0-130.2 |

| H-9, H-10, H-12, H-13 | 5.35-5.40 (m) | C-18 | 14.1 |

| H-18 | 0.89 (t, J=6.8 Hz) |

Note: The data presented is for 9,12-octadecadienoic acid (Z,Z), a closely related compound. Specific shifts for 9,12-octadecadiynoic acid may vary.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a valuable technique for detecting the presence of chromophores, which are parts of a molecule that absorb UV-visible light. In the context of fatty acids, UV spectroscopy is particularly useful for identifying and quantifying conjugated double or triple bond systems.

Based on available scientific literature, specific UV spectroscopic data for 9,12-Octadecadiynoic acid is not readily found. Often, studies focus on its more common analog, 9,12-octadecadienoic acid (Linoleic acid), which contains double bonds instead of triple bonds. For conjugated dienes, the maximum absorbance (λmax) is typically observed in the range of 230-240 nm. While the conjugated diyne system in 9,12-Octadecadiynoic acid would be expected to have a characteristic UV absorption spectrum, detailed experimental data from research studies are not prominently available in the searched scientific databases.

Molecular Docking and In Silico Analysis

In the absence of extensive experimental data, computational methods such as molecular docking and in silico analysis provide valuable insights into the potential biological activities of 9,12-Octadecadiynoic acid. These techniques predict how a ligand, such as the fatty acid, might interact with a protein target at the molecular level. It is important to note that much of the available research in this area has been conducted on the closely related compound, 9,12-octadecadienoic acid. The findings from these studies can offer a theoretical framework for the potential interactions of 9,12-Octadecadiynoic acid, though direct experimental validation is necessary.

Molecular docking simulations are employed to predict the binding affinity and orientation of a ligand within the active site of a protein. For fatty acids, these interactions are often with enzymes or receptors involved in metabolic or signaling pathways.

In silico studies on analogous compounds like 9,12-octadecadienoic acid have shown that these molecules can fit into the binding pockets of various proteins. The interactions are typically governed by non-covalent forces such as hydrogen bonds and hydrophobic interactions. For instance, the carboxylic acid group of the fatty acid is a common site for hydrogen bonding with polar amino acid residues in the protein's active site. The long hydrocarbon chain generally forms hydrophobic interactions with nonpolar residues.

While specific docking studies on 9,12-Octadecadiynoic acid are limited, the general principles of ligand-protein interactions suggest that its triple bonds could influence its binding orientation and affinity compared to its double-bonded counterpart.

Caspase-3 is a critical enzyme involved in the execution phase of apoptosis, or programmed cell death. Its role in apoptosis makes it a significant target in cancer research. Molecular docking studies have been performed to investigate the potential of various fatty acids to interact with and inhibit caspase-3.

One computational study investigated the binding properties of several compounds, including a molecule referred to as "9, 12-octadecadinenoic acid" (a likely reference to a dienoic or diynoic acid), with caspase-3 texilajournal.comtexilajournal.comscienceopen.com. The study suggested that this fatty acid could potentially inhibit caspase-3 texilajournal.comtexilajournal.com. The docking analysis revealed that the compound is surrounded by several amino acid residues within the active site of the enzyme texilajournal.com. These interactions are crucial for the stability of the ligand-protein complex and are detailed in the table below.

| Interacting Amino Acid Residues with 9,12-Octadecadienoic Acid in the Active Site of Caspase-3 texilajournal.com |

| Alanine 162 |

| Serine 120 |

| Glycine 122 |

| Histidine 121 |

| Asparagine 208 |

| Phenylalanine 250 |

| Serine 249 |

| Tryptophan 214 |

| Serine 251 |

| Tyrosine 204 |

| Tryptophan 206 |

| Cysteine 163 |

| Phenylalanine 256 |

| Serine 205 |

| Arginine 207 |

| Glutamine 161 |

| Arginine 64 |

The interactions identified in this in silico study were primarily non-covalent hydrogen bonds texilajournal.com. Such studies provide a basis for further experimental investigation into the potential of compounds like 9,12-Octadecadiynoic acid as modulators of enzyme activity.

Sources and Derivations in Biological and Natural Systems

Occurrence in Human Biological Samples

9,12-Octadecadiynoic acid, a polyunsaturated fatty acid, has been identified in key human biological fluids, highlighting its role in human physiology.

Human breast milk is a complex biological fluid, and its lipid components are crucial for infant development. Research has identified 9,12-octadecadiynoic acid as a significant component of human breast milk lipids. A study combining lipidomics and psychological evaluation scales found a significantly positive correlation between the presence of 9,12-octadecadiynoic acid in breast milk and the adaptive behavioral development of infants espublisher.com. The exact concentration of this fatty acid in breast milk is not constant as it is dependent on the maternal diet espublisher.com. For instance, vegetable oils such as corn, sunflower, soybean, and peanut oils are sources of linoleic acid, which can then be a source for 9,12-octadecadiynoic acid in human milk espublisher.com.

It is important to note that the fatty acid composition of human milk can vary. For example, the mean concentration of rumenic acid (a conjugated isomer of linoleic acid) has been reported to be 1.38±0.09 mg/g of fat in the milk of breastfeeding women bohrium.com.

9,12-Octadecadiynoic acid, more commonly known as linoleic acid, is a recognized component of human blood lipids. Its levels in different blood compartments can be indicative of metabolic health. For instance, a study on morbidly obese patients showed a decrease in linoleic acid in the phospholipids of red blood cell membranes compared to lean controls, while the levels in plasma cholesteryl esters showed an opposite trend mdpi.com. This highlights the differential distribution of this fatty acid within blood components. Furthermore, linoleic acid is a precursor to arachidonic acid in the metabolic pathway of omega-6 fatty acids, which are involved in inflammatory responses researchgate.net.

Isolation from Natural Sources

Beyond the human body, 9,12-Octadecadiynoic acid is found in a variety of natural sources, including plants and microorganisms.

Phytochemical analyses of various plant species have confirmed the presence of 9,12-Octadecadiynoic acid.

Salsola species : An ethanolic extract of Salsola kali was found to contain 9,12-octadecadienoic acid, which constituted 12.31% of the total identified compounds. In a study of five Salsola species, the n-hexane extract of S. villosa was rich in fatty acid methyl esters, including 9,12-octadecadienoic acid methyl ester.

Pterocarpus mildbraedii : Gas chromatography-mass spectrometry (GC-MS) analysis of an ethyl-acetate stem bark extract of Pterocarpus mildbraedii identified 9,12-Octadecadienoic acid as one of the phytochemical principles present.

Varthemia candicans : Phytochemical reviews of Varthemia iphionoides (a synonym for Chiliadenus iphionoides) indicate the presence of fatty acids among its chemical constituents researchgate.net. However, specific documentation detailing the isolation of 9,12-Octadecadiynoic acid from Varthemia candicans is not extensively available in the reviewed literature.

Table 1: Presence of 9,12-Octadecadiynoic Acid in Plant Extracts

| Plant Species | Part Used | Extraction Solvent/Method | Compound Form Identified | Relative Abundance/Notes |

|---|---|---|---|---|

| Salsola kali | Aerial parts | Ethanolic extract | 9,12-octadecadienoic acid | 12.31% of total identified compounds |

| Salsola villosa | Not specified | n-hexane extract | 9,12-octadecadienoic acid- methyl ester | A major fatty acid methyl ester |

| Pterocarpus mildbraedii | Stem bark | Ethyl-acetate extract | 9,12-Octadecadienoic acid | Identified as a present phytochemical |

| Varthemia candicans | Not specified | Not specified | Fatty acids (general) | Specific presence of 9,12-Octadecadiynoic acid not explicitly detailed |

Endophytic fungi, which reside within the tissues of living plants, are known producers of a wide array of bioactive secondary metabolites. Research has shown that these fungi can be a source of 9,12-Octadecadiynoic acid. A study on endophytic fungi isolated from ornamental plants in Egypt identified 9,12-octadecadienoic acid, methyl ester, (E,E) in the extract of one of the fungal isolates semanticscholar.org. Another study on the endophytic fungus Paecilomyces sp. identified various fatty acids and their esters in the ethyl acetate extract, indicating the potential of these microorganisms to synthesize such compounds. The production of fatty acids like 9,12-octadecadienoic acid by endophytic fungi suggests their role in the ecological interactions between the fungus and its host plant.

The seeds of the Kenaf plant (Hibiscus cannabinus L.) are a rich source of various phytochemicals, including 9,12-Octadecadiynoic acid. Multiple studies have confirmed its presence in Kenaf seed extracts. In one analysis, 9,12-octadecadienoic acid was the most abundant compound, making up 46.23% of the total identified substances. Another study identified this fatty acid at 46.4% in the seed extract. This high concentration suggests that Kenaf seeds are a significant natural source of this compound.

Table 2: Relative Abundance of 9,12-Octadecadiynoic Acid in Kenaf Seed Extracts from Different Studies

| Study Reference | Extraction Method | Relative Abundance (%) |

|---|---|---|

| Sulaiman et al. | Not specified | 46.23 |

| Jin et al. | Hexane (B92381) extract | 46.4 |

Derivation from Essential Fatty Acids

The metabolic pathways of essential fatty acids, such as linoleic acid, are complex and lead to the formation of a wide array of bioactive lipid mediators. These pathways primarily involve desaturation, elongation, and oxygenation reactions. While linoleic acid serves as a precursor for many important compounds, its direct conversion to 9,12-octadecadiynoic acid is not a recognized pathway in biological systems.

Relationship with Linoleic Acid as a Precursor

Linoleic acid, an 18-carbon fatty acid with two double bonds at the 9th and 12th positions (18:2 n-6), is an essential omega-6 fatty acid that must be obtained through the diet. It is a fundamental component of cell membranes and serves as the starting point for the synthesis of longer, more unsaturated fatty acids and a variety of signaling molecules known as eicosanoids. The metabolism of linoleic acid is well-documented and involves a series of enzymatic reactions.

However, based on available scientific literature, there is no established direct biosynthetic or chemical pathway for the conversion of linoleic acid into 9,12-octadecadiynoic acid. The defining feature of 9,12-octadecadiynoic acid is the presence of two triple bonds (alkyne groups) in its carbon chain. The enzymatic machinery known to be involved in linoleic acid metabolism, such as desaturases and elongases, catalyze the introduction of double bonds and the extension of the carbon chain, respectively. These enzymes are not known to convert existing double bonds into triple bonds.

The biosynthesis of fatty acids containing triple bonds is a distinct and specialized process observed in some species of plants and fungi. This process involves a unique class of enzymes known as acetylenases, which are capable of introducing triple bonds into a fatty acid chain. The substrates for these enzymes are typically saturated or monounsaturated fatty acids, not polyunsaturated fatty acids like linoleic acid. Therefore, it is understood that 9,12-octadecadiynoic acid, if found in nature, would likely be synthesized through a dedicated pathway involving acetylenase enzymes, rather than being a direct derivative of linoleic acid metabolism.

The following table summarizes the key metabolic products derived from linoleic acid, highlighting the absence of 9,12-octadecadiynoic acid in these pathways.

| Precursor | Key Enzymes | Major Products |

| Linoleic Acid | Δ6-Desaturase, Elongases, Δ5-Desaturase | γ-Linolenic Acid (GLA), Dihomo-γ-linolenic acid (DGLA), Arachidonic Acid (AA) |

| Linoleic Acid | Lipoxygenases (LOX) | Hydroxyoctadecadienoic acids (HODEs) |

| Linoleic Acid | Cyclooxygenases (COX) | Prostaglandins (B1171923), Thromboxanes |

| Linoleic Acid | Isomerases | Conjugated Linoleic Acids (CLAs) |

Mechanistic Studies and Pathways

Enzymatic and Non-Enzymatic Conversion Pathways

9,12-Octadecadiynoic acid is a polyunsaturated fatty acid characterized by triple bonds at the 9th and 12th carbon positions. nih.govnih.gov It is a derivative of the more common omega-6 fatty acid, linoleic acid (9,12-octadecadienoic acid), which features double bonds in the same positions. nih.gov While the specific metabolic pathways for 9,12-octadecadiynoic acid are not extensively detailed in current literature, its structural similarity to linoleic acid suggests it may interact with similar enzymatic and non-enzymatic systems that metabolize polyunsaturated fatty acids.

The metabolism of polyunsaturated fatty acids is broadly categorized into two routes: enzymatic and non-enzymatic conversion.

Enzymatic Pathways: Enzymatic conversions are highly specific, yielding stereospecific products. Key enzyme families involved in fatty acid metabolism include:

Cyclooxygenases (COX): These enzymes catalyze the conversion of fatty acids into prostanoids. 9,12-Octadecadiynoic acid has been identified as an inhibitor of COX enzymes. scbt.com

Lipoxygenases (LOX): LOX enzymes introduce oxygen into polyunsaturated fatty acids, initiating the formation of a wide range of signaling molecules. researchgate.net 9,12-Octadecadiynoic acid also acts as an inhibitor of LOX. scbt.com

Cytochrome P450 (CYP) enzymes: This superfamily of enzymes is involved in the oxidation of various substrates, including fatty acids, leading to the formation of epoxides and hydroxylated products. acs.org